molecular formula C17H17N3O3S B2463200 3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-45-8

3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2463200
CAS No.: 851979-45-8
M. Wt: 343.4
InChI Key: YPAQQFYRAQPVNU-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a benzohydrazide derivative featuring a 6-methylbenzothiazole moiety linked to a 3,5-dimethoxy-substituted benzohydrazide scaffold. This compound belongs to a class of Schiff base derivatives, which are synthesized via condensation reactions between hydrazides and aldehydes/ketones. The benzothiazole group enhances bioactivity by enabling π-π stacking and hydrogen bonding with biological targets, while the methoxy groups on the benzohydrazide moiety improve lipophilicity and membrane permeability .

Properties

IUPAC Name

3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-4-5-14-15(6-10)24-17(18-14)20-19-16(21)11-7-12(22-2)9-13(8-11)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAQQFYRAQPVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazide derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Containing Analogues

Compounds incorporating the 6-methyl-1,3-benzothiazol-2-yl group exhibit distinct pharmacological and physicochemical properties:

Table 1: Key Benzothiazole-Based Analogues
Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound 3,5-Dimethoxybenzohydrazide + 6-methylbenzothiazole N/A N/A Hypothesized antimicrobial/anticancer
5i (Schiff base) 4-Hydroxy-3-methoxy-5-nitrobenzylidene 48 198–199 Antimicrobial
5j (Schiff base) Furan-2-ylmethylidene 54 181–184 Antimicrobial
6d (Quinoline hybrid) 2-Oxo-1,2-dihydroquinolin-3-yl 68 N/A Anticonvulsant (inferred)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 5i ) reduce yields compared to electron-donating groups (e.g., furan in 5j ), likely due to steric and electronic challenges during condensation .
  • Biological Activity: Benzothiazole-Schiff bases (5i, 5j) show moderate antimicrobial activity, attributed to the thiazole ring’s ability to disrupt microbial DNA gyrase . The quinoline hybrid 6d may target neuronal ion channels, highlighting the impact of heterocycle variation on activity .

Benzohydrazide Derivatives with Alternative Heterocycles

Replacing the benzothiazole group with other heterocycles alters physicochemical and pharmacological profiles:

Table 2: Heterocycle-Modified Benzohydrazides
Compound Class Heterocycle Key Modifications Biological Activity Reference
Benzimidazole Derivatives 5-Methyl-1H-benzimidazol-2-yl N/A Anticancer potential
1,3,4-Oxadiazole Derivatives 1,3,4-Oxadiazole Cyclized from N′-alkylidene hydrazides Antimicrobial (E. coli DNA gyrase inhibition)
Quinoline Hybrids 2-Oxo-1,2-dihydroquinolin-3-yl Combined benzohydrazide-quinoline Anticonvulsant

Key Observations :

  • Benzimidazole vs. Benzothiazole : Benzimidazole derivatives (e.g., compounds 3a–3b in ) exhibit anticancer activity via DNA intercalation, whereas benzothiazoles favor antimicrobial action due to enhanced membrane penetration .
  • 1,3,4-Oxadiazoles : These derivatives show potent DNA gyrase inhibition (IC~50~ values <10 µM in some cases), outperforming benzothiazoles in antimicrobial assays . The oxadiazole ring’s rigidity improves target binding affinity .

Structural and Computational Insights

  • Molecular Docking : Oxadiazole derivatives (e.g., 4a–4r ) exhibit strong binding to E. coli DNA gyrase (binding energies: −8.2 to −10.5 kcal/mol), with the oxadiazole ring forming critical hydrogen bonds with Arg121 and Asp73 residues . Benzothiazole derivatives likely target similar residues but with lower affinity due to reduced electronegativity .
  • Thermal Stability : Higher melting points in nitro-substituted derivatives (e.g., 5i , 198–199°C) compared to furan derivatives (5j , 181–184°C) suggest that polar substituents enhance crystalline stability .

Biological Activity

3,5-Dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound characterized by a benzohydrazide core with methoxy substituents and a benzothiazole moiety. This compound is gaining attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound has the following molecular formula:

  • C : 17
  • H : 17
  • N : 3
  • O : 3
  • S : 1

Its IUPAC name is this compound, and it is represented structurally as follows:

InChI=InChI 1S C17H17N3O3S c1 10 4 5 14 15 6 10 24 17 18 14 20 19 16 21 11 7 12 22 2 9 13 8 11 23 3 h4 9H 1 3H3 H 18 20 H 19 21 \text{InChI}=\text{InChI 1S C17H17N3O3S c1 10 4 5 14 15 6 10 24 17 18 14 20 19 16 21 11 7 12 22 2 9 13 8 11 23 3 h4 9H 1 3H3 H 18 20 H 19 21 }

The exact mechanism of action for this compound remains largely unexplored. However, its structural similarity to other benzothiazole derivatives suggests potential anti-inflammatory and anti-tubercular activities. These compounds have been implicated in the inhibition of prostaglandin biosynthesis, a critical pathway in inflammation.

Potential Pharmacological Applications

Research indicates that benzothiazole derivatives exhibit a range of biological activities:

  • Anti-inflammatory Effects : Related compounds have shown the ability to inhibit inflammatory pathways, suggesting that this compound may also possess similar properties.
  • Anticancer Activity : Preliminary studies indicate potential anticancer effects; however, specific studies on this compound are required to confirm these effects.
  • Antibacterial Properties : The compound's structure suggests it may also have antibacterial activity similar to other benzothiazole derivatives .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
3,4-Dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamidePotential anti-cancer and anti-inflammatorySimilar benzothiazole structure
3-(Piperazin-1-yl)-1,2-benzothiazole DerivativesAntibacterial and anti-inflammatoryDifferent substitution pattern

Q & A

Basic: What are the standard synthetic routes for preparing 3,5-dimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide?

Methodological Answer:
The compound is typically synthesized via a condensation reaction between a benzohydrazide derivative and a substituted benzaldehyde. A common protocol involves:

Reactants : 3,5-dimethoxybenzohydrazide and 6-methyl-1,3-benzothiazole-2-carbaldehyde.

Conditions : Reflux in ethanol or methanol with a catalytic amount of acetic acid (~3 drops) for 3–6 hours .

Workup : Evaporation under reduced pressure, followed by recrystallization from methanol or ethanol to yield pure crystals.
Key Data :

ParameterValue/DescriptionSource
Yield70–85%
Reaction Time3–6 hours
Recrystallization SolventMethanol

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:
Structural elucidation relies on:

  • X-ray Crystallography : Determines bond lengths, dihedral angles, and hydrogen-bonding networks. For example, the E-configuration of the azomethine (C=N) bond (1.269 Å) and dihedral angles between aromatic rings (e.g., 17.41°) are confirmed via this method .
  • Spectroscopy :
    • IR : Peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N–H stretch).
    • NMR : Methoxy protons appear as singlets at δ 3.8–4.0 ppm; benzothiazole protons resonate as distinct aromatic signals .
      Advanced Tip : Use SHELX programs (e.g., SHELXL) for refining crystallographic data, ensuring accurate anisotropic displacement parameters .

Advanced: What intermolecular interactions stabilize the crystal structure, and how do they influence physicochemical properties?

Methodological Answer:
The crystal lattice is stabilized by:

  • Intramolecular H-bonds : N–H···O and C–H···O interactions (e.g., N1–H1A···O5, distance ~2.12 Å) .
  • Intermolecular H-bonds : Chains parallel to the (100) plane via C–H···N/O interactions, enhancing thermal stability .
  • π-π Stacking : Between benzothiazole and dimethoxybenzene rings (distance ~3.5–4.0 Å), contributing to solubility challenges .
    Implications : These interactions affect melting points (e.g., 243–246°C for analogs) and solubility profiles, guiding solvent selection for biological assays .

Advanced: How does the compound’s electronic structure influence its bioactivity?

Methodological Answer:
The electron-rich benzothiazole and methoxy groups enhance:

  • Electrophilic Reactivity : The benzothiazole sulfur and hydrazide NH groups act as hydrogen-bond donors/acceptors, facilitating interactions with biological targets (e.g., enzymes or DNA) .
  • Antimicrobial Activity : Electron-withdrawing groups (e.g., methoxy) increase lipophilicity, improving membrane penetration. Example data for analogs:
OrganismMIC (µg/mL)Source
S. aureus12.5
E. coli25.0

SAR Insight : Fluorination at the benzothiazole 4/6-positions (as in related compounds) boosts potency by 2–4× due to increased electronegativity .

Advanced: What computational methods are used to predict binding modes with biological targets?

Methodological Answer:

  • Docking Studies (AutoDock/Vina) : Simulate interactions with targets like 11β-HSD1 (linked to metabolic diseases). The hydrazide moiety often binds to catalytic residues (e.g., Tyr177) via H-bonds .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), correlating with redox activity .
    Validation : Cross-validate with experimental IC₅₀ values (e.g., 0.8 µM for 11β-HSD1 inhibition in analogs) .

Basic: What are the recommended protocols for assessing in vitro bioactivity?

Methodological Answer:

  • Antimicrobial Assays :
    • Broth Microdilution : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using CLSI guidelines.
    • Zone of Inhibition : 10 µg/mL in agar diffusion assays .
  • Anticancer Screening :
    • MTT Assay : IC₅₀ values against HeLa or MCF-7 cells (e.g., 15–30 µM for benzothiazole derivatives) .

Advanced: How do structural modifications impact metabolic stability and toxicity?

Methodological Answer:

  • Metabolism : Methoxy groups reduce oxidative degradation in liver microsomes (t₁/₂ > 120 min vs. ~60 min for non-methoxy analogs) .
  • Toxicity :
    • Cytotoxicity : Selectivity indices (SI) >3 (e.g., SI = IC₅₀(normal cells)/IC₅₀(cancer cells)) indicate lower toxicity .
    • hERG Binding : Predict cardiac toxicity via Patch-Clamp assays; benzothiazoles with bulky substituents show reduced hERG affinity .

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